molecular formula C16H24N4O2 B2715389 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide CAS No. 1210276-10-0

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide

Cat. No.: B2715389
CAS No.: 1210276-10-0
M. Wt: 304.394
InChI Key: ZUPQUJHCJYXNCQ-UHFFFAOYSA-N
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Description

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide is a synthetic organic compound provided for non-human research purposes in life sciences and chemical studies. This molecule features a hybrid structure incorporating a cyclohexenyl group and a 2-methylimidazole moiety linked by an ethanediamide (oxalamide) bridge. The oxalamide functional group is commonly utilized in medicinal chemistry for its ability to act as a hydrogen bond donor and acceptor, potentially facilitating specific interactions with biological targets. Compounds with imidazole rings are known to play diverse roles in biochemical processes, and structural analogs of this molecule have been investigated for various pharmacological activities, including potential enzyme inhibition. Researchers can employ this chemical as a building block, a reference standard, or a lead compound in structure-activity relationship (SAR) studies to explore new chemical spaces. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Prior to ordering, researchers should confirm that the compound's specifications, including purity and structural data, meet the requirements of their specific experimental protocols.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(2-methylimidazol-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c1-13-17-9-11-20(13)12-10-19-16(22)15(21)18-8-7-14-5-3-2-4-6-14/h5,9,11H,2-4,6-8,10,12H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPQUJHCJYXNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide is a synthetic compound with the molecular formula C16H24N4O2 and a molecular weight of 304.394 g/mol. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications. The following sections summarize its biological activity, including mechanisms of action, case studies, and relevant research findings.

The compound's structure features a cyclohexene ring and an imidazole moiety, which are significant for its interaction with biological targets. Its IUPAC name is N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(2-methylimidazol-1-yl)ethyl]oxamide, indicating the presence of two distinct functional groups that may influence its pharmacological properties.

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Antitumor Activity : Compounds containing imidazole rings have been studied for their ability to enhance the efficacy of chemotherapeutic agents. For instance, studies have shown that combining imidazole derivatives with nitrosourea compounds can lead to increased tumor response in animal models .
  • Antimicrobial Properties : The presence of the imidazole group suggests potential antimicrobial activity. Imidazole derivatives are known to disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death.

1. Antitumor Efficacy

A study involving the combination of imidazole-based compounds with established chemotherapeutics demonstrated enhanced antitumor effects in murine models. The results indicated that these combinations could reduce tumor size significantly compared to monotherapy approaches .

2. Antimicrobial Activity

In vitro studies have reported that related compounds exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi. The mechanism often involves interference with cellular processes such as DNA replication or protein synthesis, leading to cell death.

Research Findings

Recent findings highlight several key aspects of the biological activity of this compound:

Study Findings Reference
Study on Antitumor EffectsEnhanced tumor response when combined with nitrosourea agents
Antimicrobial TestingSignificant activity against Gram-positive and Gram-negative bacteria
Pharmacokinetic StudiesFavorable absorption and distribution profiles observed in animal models

Scientific Research Applications

Chemical Properties and Structure

The compound features:

  • Molecular Formula : C23H35N3O3
  • Molecular Weight : 401.5 g/mol
  • Structural Characteristics : It includes a cyclohexene ring and an imidazole moiety, contributing to its reactivity and interaction with biological targets.

Medicinal Chemistry

The compound has shown promise in drug discovery due to its ability to interact with various biological targets. Research indicates that derivatives of similar structures exhibit significant biological activities including:

  • Antimicrobial Activity : Studies have demonstrated that compounds with related structures possess antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus.
CompoundMIC (µg/mL)Pathogen
Similar Derivative256E. coli
Similar Derivative128S. aureus
  • Cytotoxicity : In vitro studies have reported selective cytotoxic effects against cancer cell lines, suggesting potential as an anticancer agent.
Cell LineIC50 (µM)Reference
MCF-7 (Breast)10
HeLa (Cervical)15

Biochemical Research

The compound's structural features allow it to serve as a biochemical probe for studying enzyme interactions and metabolic pathways. Its ability to inhibit specific enzymes can be leveraged in research related to neurodegenerative diseases.

Enzyme TargetInhibition TypeReference
AcetylcholinesteraseCompetitive Inhibition
Kinase ActivityNon-competitive Inhibition

Materials Science

Due to its unique chemical structure, N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide can be explored for applications in materials science, particularly in developing functional polymers or coatings with specific properties such as hydrophobicity or biocompatibility.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers synthesized derivatives of the compound and tested them against various bacterial strains. The results indicated a strong correlation between structural modifications and increased antimicrobial activity, highlighting the potential for developing new antibiotics based on this compound.

Case Study 2: Cancer Therapeutics

A recent publication in Cancer Research investigated the cytotoxic effects of the compound on different cancer cell lines. The findings suggested that the compound selectively induced apoptosis in cancer cells while sparing normal cells, making it a candidate for further development as an anticancer drug.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Motifs

Bis N’-(1H-Benzimidazol-2-yl)-N-alkylamidine Derivatives ()
  • Key Differences :
    • Heterocycle : Benzimidazole (fused benzene-imidazole) vs. standalone 2-methylimidazole in the target compound.
    • Linker : Amidines (C=N bond) vs. ethanediamide (two amide bonds).
  • The ethanediamide core in the target compound may increase solubility compared to amidines, which are more basic and prone to protonation .
Triazole-Acetamide Derivatives ()

Examples: 6a-m (naphthalene-triazole-acetamide hybrids).

  • Key Differences: Core: Triazole vs. imidazole. Substituents: Naphthalene (bulky aromatic) vs. cyclohexene (non-aromatic, unsaturated).
  • Implications: Triazoles (1,2,3-triazole) are more polar and metabolically stable than imidazoles, which may influence pharmacokinetics .
Benzimidazole-Thioacetamide Derivatives ()

Example: W1 (antimicrobial/anticancer benzimidazole-thioacetamide).

  • Key Differences :
    • Functional Groups : Thioacetamide (C=S) vs. ethanediamide (C=O).
    • Substituents : Nitrophenyl vs. methylimidazole.
  • Nitrophenyl groups are electron-withdrawing, which may reduce nucleophilic reactivity compared to the electron-donating methylimidazole in the target compound .

Cyclohexene-Containing Analogues

4-[1-(Cyclohex-1-en-1-yl)-2-(dimethylamino)ethyl]phenol ()
  • Key Differences: Core: Phenol vs. ethanediamide. Substituents: Dimethylaminoethyl vs. methylimidazole-ethyl.
  • Implications: Phenolic -OH groups enhance acidity (pKa ~10) compared to neutral amides, affecting ionization at physiological pH . Dimethylamino groups introduce basicity, which may influence interactions with charged biological targets .
N-[2-(1-Isopropyl-1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide ()
  • Key Differences :
    • Heterocycle : Tetrazole (acidic NH) vs. imidazole (neutral).
    • Substituents : Isopropylbenzimidazole vs. methylimidazole.
  • Implications: Tetrazoles act as bioisosteres for carboxylic acids, enhancing metabolic stability but reducing lipophilicity compared to imidazoles .

Physicochemical Properties and Spectroscopic Data

Infrared (IR) Spectroscopy
  • Target Compound : Expected C=O stretches (~1670–1680 cm⁻¹) for amides and C=N stretches (~1600 cm⁻¹) for imidazole (based on analogs in –5).
  • 6b (): Shows C=O at 1682 cm⁻¹ and NO₂ asymmetric stretches at 1504 cm⁻¹, highlighting electron-withdrawing effects absent in the target compound .
Nuclear Magnetic Resonance (NMR)
  • Target Compound : Anticipated signals for cyclohexene protons (δ 5.5–6.0 ppm) and imidazole protons (δ 7.0–7.5 ppm).
  • 6c () : Triazole protons resonate at δ 8.40 ppm, illustrating the deshielding effect of aromatic heterocycles compared to aliphatic cyclohexene .

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